Tenonitrozole

Übersicht

Beschreibung

Tenonitrozole is an antiprotozoal agent primarily used in the treatment of trichomoniasis . The compound has a molecular formula of C8H5N3O3S2 and a molar mass of 255.27 g/mol . This compound is notable for its efficacy against protozoal infections and has been studied for its potential antimicrobial properties .

Vorbereitungsmethoden

The synthesis of Tenonitrozole involves the reaction of 5-nitro-2-thiazolylamine with thiophene-2-carboxylic acid chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Tenonitrozol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Basen wie Natriumhydroxid für die Hydrolyse, Wasserstoffgas für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Tenonitrozol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Tenonitrozol wird hauptsächlich als Antiprotozoikum zur Behandlung von Trichomoniasis eingesetzt.

5. Wirkmechanismus

Tenonitrozol übt seine Wirkung aus, indem es die Synthese von Ergosterol stört, einem wichtigen Bestandteil von Pilzzellmembranen . Es hemmt das Enzym Lanosterol 14α-Demethylase, was zur Anhäufung toxischer Nebenprodukte in der Pilzzelle und zur Erschöpfung von Ergosterol führt . Diese Störung verursacht eine Instabilität der Zellmembran und führt letztendlich zum Zelltod . Die selektive Toxizität der Verbindung gegenüber Pilzzellen im Gegensatz zu menschlichen Zellen macht sie relativ sicher und effektiv .

Wirkmechanismus

Tenonitrozole exerts its effects by disrupting the synthesis of ergosterol, a crucial component of fungal cell membranes . It inhibits the enzyme lanosterol 14α-demethylase, leading to the accumulation of toxic by-products within the fungal cell and depletion of ergosterol . This disruption causes cell membrane instability and ultimately leads to cell death . The compound’s selective toxicity towards fungal cells, as opposed to human cells, makes it relatively safe and effective .

Vergleich Mit ähnlichen Verbindungen

Tenonitrozol gehört zur Klasse der Nitrothiazole, zu denen Verbindungen wie Nitazoxanid gehören . Im Vergleich zu anderen ähnlichen Verbindungen ist Tenonitrozol einzigartig durch seinen spezifischen Wirkmechanismus und seine Fähigkeit, unter anaeroben Bedingungen Stickstoffmonoxid zu produzieren . Weitere ähnliche Verbindungen sind:

Nitazoxanid: Ein weiteres Nitrothiazol mit breitem Wirkungsspektrum gegen Parasiten.

Metronidazol: Ein Nitroimidazol, das zur Behandlung verschiedener Protozoen- und bakterieller Infektionen verwendet wird.

Tinidazol: Ähnlich wie Metronidazol, zur Behandlung von Protozoeninfektionen eingesetzt.

Die einzigartige Fähigkeit von Tenonitrozol, Stickstoffmonoxid zu produzieren, und seine spezifische Hemmung von Lanosterol 14α-Demethylase unterscheiden es von diesen ähnlichen Verbindungen .

Biologische Aktivität

Tenonitrozole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound, a nitro derivative of the imidazothiazole class, exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways.

- Anticancer Activity :

- This compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. It also inhibits cell proliferation by interfering with the cell cycle at the G2/M phase.

- Antimicrobial Effects :

- The compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic enzymes.

- Anti-inflammatory Properties :

- This compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating immune responses.

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 45 20 30 -

Antimicrobial Activity :

An investigation into the antimicrobial properties revealed that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anti-inflammatory Effects :

In an animal model of induced inflammation, this compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations achieved within 1 hour. The elimination half-life is approximately 4 hours, suggesting frequent dosing may be required for sustained therapeutic effects.

| Parameter | Value |

|---|---|

| Tmax (h) | 1 |

| Cmax (ng/mL) | 250 |

| Half-life (h) | 4 |

Eigenschaften

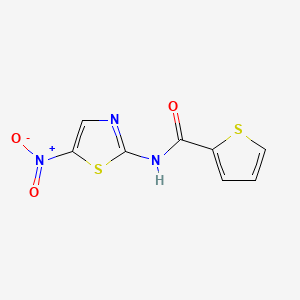

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOXYEZYWCTXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046277 | |

| Record name | Tenonitrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3810-35-3 | |

| Record name | Tenonitrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenonitrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenonitrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenonitrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tenonitrozole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENONITROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBQ7WLE1WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of Tenonitrozole?

A: this compound exhibits antiprotozoal and antimicrobial activity, particularly under anaerobic conditions. Research suggests this is linked to the release of nitric oxide (NO) during its hydrolytic decomposition. [, ] Under anaerobic or microaerophilic conditions, this compound hydrolysis may also produce peroxynitrite anions, known for their strong cytotoxic properties. []

Q2: Are there any studies on how the structure of this compound relates to its activity?

A: A study investigated the crystal structure of a platinum(II) complex with this compound, synthesized from cis-PtCl2(DMS)2 and this compound. [] While this research focused on the structural characterization of the complex, it provides insights into the coordination chemistry of this compound and how it interacts with metal ions, which could be relevant to its mechanism of action.

Q3: Has this compound been identified as an activator of any specific receptors?

A: Yes. Research using the Tox21 10,000 compound library identified this compound as an activator of the constitutive androstane receptor (CAR; NR1I3). [] CAR plays a crucial role in drug metabolism and disposition, and its activation by this compound could be relevant to potential drug-drug interactions.

Q4: Is there any information available on the kinetics of this compound breakdown?

A: Yes, studies have investigated the kinetics of alkaline hydrolysis of this compound using photometric and polarographic techniques. [, ] Researchers determined the thermodynamic parameters for this process and proposed a mechanism for nitric oxide production during this compound's hydrolytic decomposition.

Q5: Are there alternative compounds with similar activity to this compound?

A: The research identifying this compound as a CAR activator also identified other compounds with similar activity, including nitazoxanide. [] This suggests that these compounds, despite structural differences, might share a common mechanism of action or target. Further research is needed to explore these possibilities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.